![molecular formula C21H23N3O4 B2490678 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea CAS No. 877641-04-8](/img/structure/B2490678.png)

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

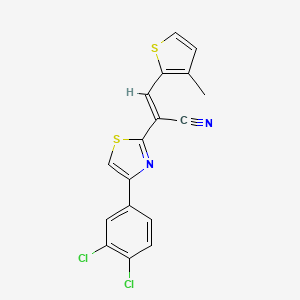

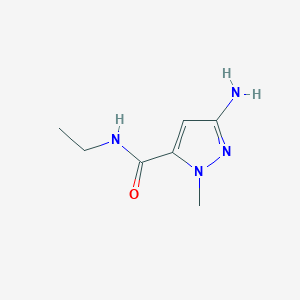

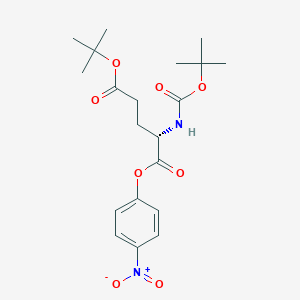

The synthesis of related urea derivatives involves various chemical reactions, including the reaction of amino compounds with isocyanates or isothiocyanates under specific conditions to form ureas with potential bioactivities. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method for creating urea compounds with specific functional groups (Song et al., 2008).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized using various analytical techniques, such as X-ray crystallography, NMR, MS, and IR spectroscopy. These compounds often exhibit significant structural features, such as planarity due to intramolecular N–H···O hydrogen bonds and intermolecular π–π stacking interactions. For example, the crystal structure analysis of certain urea compounds revealed their planar structure and the presence of intermolecular complementary N–H···O hydrogen bonds (Song et al., 2008).

Chemical Reactions and Properties

Urea derivatives can participate in various chemical reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, leading to the formation of structurally complex and biologically relevant compounds. Such reactions demonstrate the versatility of urea derivatives in chemical synthesis (Gabriele et al., 2006).

Applications De Recherche Scientifique

Crystal Structures and Chemical Synthesis

- The study of crystal structures, such as the crystal structure of chlorfluazuron, provides insight into the molecular arrangements and interactions that can influence the chemical behavior and potential applications of similar compounds (Cho et al., 2015).

- Research on the synthesis and characterization of compounds, such as the preparation and antioxidant determination of coumarin substituted heterocyclic compounds, contributes to understanding the chemical properties and potential applications of urea derivatives in various fields (Abd-Almonuim et al., 2020).

Biological Activities

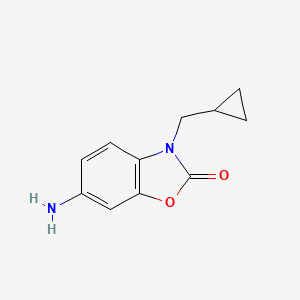

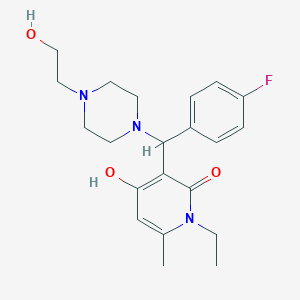

- The role of specific urea derivatives in biological systems, such as their involvement in orexin receptor mechanisms and potential therapeutic applications, is a subject of ongoing research (Piccoli et al., 2012).

- Antimicrobial activities of substituted urea compounds, as explored in studies like the synthesis and antimicrobial activity of N‐(substituted)‐N‐[1,2,4,8,10,11‐hexachloro‐6‐oxido‐12H‐dibenzo(d,g)(1,3,2)‐dioxaphosphocin‐6‐yl]ureas, highlight potential applications in developing new antimicrobial agents (Haranath et al., 2004).

Material Science and Environmental Applications

- The effect of urea on the formation of chlorinated aromatics in combustion flue gas provides insight into the environmental impact and potential regulatory considerations for compounds containing urea structures (Ren et al., 2021).

Propriétés

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-13-3-5-17(14(2)9-13)23-21(26)22-15-10-20(25)24(12-15)16-4-6-18-19(11-16)28-8-7-27-18/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCZWGKJLIEXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)